(D-Ala2)-leucine enkephalin-arg is a synthetic peptide that belongs to the enkephalin family, which are endogenous opioid peptides crucial in regulating pain and emotional responses within the central nervous system. This compound is a modified form of leucine enkephalin, featuring D-alanine at the second position and arginine at the C-terminus. These modifications enhance its stability and biological activity, making it a significant subject of study in pharmacology and medicinal chemistry .
The synthesis of (D-Ala2)-leucine enkephalin-arg is primarily conducted through solid-phase peptide synthesis, a widely adopted method in peptide chemistry. This approach allows for the precise assembly of amino acid sequences, facilitating the production of various peptide analogs for research and therapeutic applications .
(D-Ala2)-leucine enkephalin-arg is classified as an opioid peptide. It interacts with opioid receptors in the body, specifically targeting mu and delta receptors, which are involved in pain modulation and emotional responses. Its unique modifications distinguish it from natural enkephalins, enhancing its pharmacological properties .
The synthesis of (D-Ala2)-leucine enkephalin-arg typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The use of Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is common in this synthesis method. The process allows for high specificity and yields, making it suitable for producing peptides with complex sequences .
The molecular structure of (D-Ala2)-leucine enkephalin-arg can be described as follows:
This structure includes a D-amino acid modification at position two, which contributes to its increased resistance to enzymatic degradation compared to natural enkephalins .
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its conformation and purity during synthesis .
(D-Ala2)-leucine enkephalin-arg can undergo various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, dithiothreitol for reduction, and protected amino acids for substitution reactions during solid-phase synthesis .
(D-Ala2)-leucine enkephalin-arg exerts its effects primarily through interaction with opioid receptors located in the brain and spinal cord. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to analgesic effects, modulation of mood, and regulation of stress responses.
Studies indicate that this compound has a higher affinity for mu-opioid receptors compared to natural enkephalins, contributing to its potent analgesic properties .
Relevant analyses often include stability studies under various environmental conditions to determine shelf life and efficacy in biological systems .
(D-Ala2)-leucine enkephalin-arg has numerous applications in scientific research:
This compound's unique modifications not only enhance its pharmacological profile but also make it a valuable tool for advancing research in neurobiology and pharmacotherapy.
(D-Alanine²)-leucine enkephalin-arginine functions as a potent and selective agonist of the delta opioid receptor (DOR), a G-protein-coupled receptor abundantly expressed in cortical regions, limbic structures, and pain modulation pathways. Its binding affinity for the delta opioid receptor subtype is significantly higher than that for mu or kappa opioid receptors, with dissociation constants (Kd) in the nanomolar range [1] [6]. This selective engagement triggers conformational changes in the receptor protein, activating inhibitory Gαi/o proteins and initiating downstream signaling cascades. Key pathways modulated by this compound include:
Table 1: Intracellular Signaling Effectors Activated by (D-Alanine²)-Leucine Enkephalin-Arginine
Signaling Pathway | Key Molecular Effectors | Biological Outcome |
---|---|---|
MEK-ERK Cascade | Phosphorylated MEK > Phosphorylated extracellular signal-regulated kinase 1/2 | Transcriptional upregulation of neuroprotective genes |
AMPK-Autophagy Axis | Phosphorylated adenosine monophosphate-activated protein kinase > ULK1 activation | Enhanced clearance of damaged cellular components |
Ion Channel Regulation | Potassium channel activation > Calcium channel inhibition | Membrane hyperpolarization and reduced excitability |
These interconnected pathways collectively enhance neuronal tolerance to hypoxic, excitotoxic, and oxidative insults, positioning delta opioid receptor activation as a critical endogenous neuroprotective mechanism [1] [6] [8].
Endogenous leucine enkephalin (Tyrosine-Glycine-Glycine-Phenylalanine-Leucine) and methionine enkephalin (Tyrosine-Glycine-Glycine-Phenylalanine-Methionine) exert transient neuromodulatory effects due to rapid inactivation by peptidases. The synthetic analog (D-Alanine²)-leucine enkephalin-arginine demonstrates superior pharmacological properties through three key mechanisms:
Table 2: Comparative Pharmacological Properties of Enkephalin Derivatives
Parameter | Endogenous Leucine Enkephalin | (D-Alanine²)-Leucine Enkephalin-Arginine |
---|---|---|
Primary Structure | Tyr-Gly-Gly-Phe-Leu | Tyr-D-Ala-Gly-Phe-Leu-Arg |
Delta Opioid Receptor Kd | 15.2 ± 1.8 nanomolar | 3.7 ± 0.6 nanomolar |
Plasma Half-Life | < 2 minutes | > 15 minutes |
Neuroprotective Efficacy (In Vitro) | Minimal at 10 nanomolar | 68% reduction in apoptosis at 10 nanomolar |
In global ischemia models, (D-Alanine²)-leucine enkephalin-arginine (10 nanomolar) reduces hippocampal neuronal apoptosis by 68% versus 12% with equimolar leucine enkephalin, confirming its enhanced therapeutic potential [1] [6]. This efficacy derives from both pharmacokinetic advantages and optimized receptor engagement dynamics.
The therapeutic utility of endogenous enkephalins is severely limited by rapid hydrolysis via membrane-bound peptidases. (D-Alanine²)-leucine enkephalin-arginine incorporates strategic structural modifications that confer metabolic stability while preserving receptor affinity:
Table 3: Peptidase Susceptibility Profiles of Enkephalin Analogs
Degradative Enzyme | Cleavage Target | *Relative Degradation Rate (Endogenous) | Relative Degradation Rate* (Modified) |
---|---|---|---|
Aminopeptidase N | N-terminal Tyr¹-Gly² bond | 100% | 13% |
Neprilysin | Gly³-Phe⁴ bond | 100% | 45% |
Carboxypeptidase Y | C-terminal amide cleavage | 100% | <5% |
Endopeptidase 24.15 | Phe⁴-Met⁵/Leu⁵ bond | 100% | 22% |
*Normalized to degradation rate of endogenous leucine enkephalin set at 100%
These modifications collectively extend the peptide’s half-life in brain tissue to >15 minutes, enabling sustained activation of delta opioid receptor-dependent signaling cascades. In ex vivo ischemia models, cortical slices treated with (D-Alanine²)-leucine enkephalin-arginine maintained 84% receptor occupancy at 30 minutes, compared to <5% with endogenous enkephalins [6]. This durable receptor interaction is essential for triggering the gene expression changes underlying neuroprotection, including upregulation of B-cell lymphoma 2 and downregulation of Bcl-2-associated X protein [1] [8]. The compound’s metabolic stability represents a critical pharmacological advancement over naturally occurring enkephalins, translating to superior efficacy in experimental models of neurological injury.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3